Topological Polar Surface Area (TPSA) Expansion: A 53% Increase Over All Non-Nitro Analogs
The 4-nitro substitution on the pyrazole ring increases the Topological Polar Surface Area (TPSA) from a uniform 86.1 Ų across all non-nitro analogs to 132.0 Ų for the target compound, a 53% increase. This is because the two additional oxygen atoms of the nitro group contribute 6 additional hydrogen bond acceptor sites (HBA = 6) compared to all analogs (HBA = 4) [1]. TPSA values above 140 Ų are commonly associated with poor passive membrane permeability; the target compound's TPSA of 132 Ų places it in a critical range where small structural changes significantly impact oral absorption and blood-brain barrier penetration [2]. This dramatic shift in polar surface area means the nitro derivative cannot be used interchangeably with its halo or alkyl analogs in any study where cellular permeability is a parameter.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | TPSA = 132.0 Ų; HBA = 6 |
| Comparator Or Baseline | Unsubstituted pyrazolyl (CID 3259634), 4-chloro (CID 921549), 4-bromo (CID 840891), and 3,5-dimethyl (CID 914321) furohydrazide analogs: TPSA = 86.1 Ų; HBA = 4 |
| Quantified Difference | TPSA increase of +45.9 Ų (+53.3%); HBA increase of +2 (50% increase in acceptor count) |
| Conditions | Values computed by Cactvs 3.4.6.11/3.4.8.18 (PubChem) using the same algorithmic pipeline [1] |
Why This Matters
A 53% TPSA difference directly impacts membrane permeability predictions in drug discovery, making the nitro derivative a distinct chemical entity whose pharmacokinetic behavior cannot be extrapolated from other pyrazolylmethyl-furohydrazides.
- [1] PubChem Database. Computed properties for CID 844328 (TPSA 132 Ų, HBA 6), CID 3259634 (TPSA 86.1 Ų, HBA 4), CID 921549 (TPSA 86.1 Ų, HBA 4), CID 840891 (TPSA 86.1 Ų, HBA 4), CID 914321 (TPSA 86.1 Ų, HBA 4). National Center for Biotechnology Information, 2025. View Source
- [2] Pajouhesh, H. and Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. View Source
